N-(4-(2-oxo-2-((2-oxo-2H-chromen-3-yl)amino)ethyl)thiazol-2-yl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(2-oxo-2-((2-oxo-2H-chromen-3-yl)amino)ethyl)thiazol-2-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C19H13N3O5S and its molecular weight is 395.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is known that thiazole derivatives have been found in many potent biologically active compounds, such as antimicrobial drug sulfathiazole, antiretroviral drug ritonavir, antifungal drug abafungin, and antineoplastic drug tiazofurin . Similarly, indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Mode of Action
It is known that thiazole and indole derivatives interact with their targets and induce changes that result in their biological effects .
Biochemical Pathways
Thiazole and indole derivatives are known to affect a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Thiazole and indole derivatives are known to have a wide range of biological activities, suggesting that they have significant molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
The compound N-(4-(2-oxo-2-((2-oxo-2H-chromen-3-yl)amino)ethyl)thiazol-2-yl)furan-2-carboxamide exhibits weak intramolecular hydrogen bonding of the C—H⋯O type This suggests that it may interact with enzymes, proteins, and other biomolecules through hydrogen bonding
Cellular Effects
While specific cellular effects of this compound are not yet fully known, related coumarin derivatives have been shown to inhibit proliferation, migration, and invasion of certain cell lines . They can also induce cell cycle arrest and apoptosis .
Molecular Mechanism
It is known that the compound exhibits weak intramolecular hydrogen bonding , which could influence its interactions with biomolecules at the molecular level.
Properties
IUPAC Name |
N-[4-[2-oxo-2-[(2-oxochromen-3-yl)amino]ethyl]-1,3-thiazol-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O5S/c23-16(21-13-8-11-4-1-2-5-14(11)27-18(13)25)9-12-10-28-19(20-12)22-17(24)15-6-3-7-26-15/h1-8,10H,9H2,(H,21,23)(H,20,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOCNDVBBZFHPSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)NC(=O)CC3=CSC(=N3)NC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.